
2,3,3-Trimethylindolenine
Overview
Description
2,3,3-Trimethylindolenine is an indolenine compound with the molecular formula C11H13N. It is a derivative of indole and is known for its use in organic synthesis reactions. This compound is often utilized as a reactant in the preparation of various dyes and imaging agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethylindolenine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with methyl isopropyl ketone in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid . Another method involves the methylation of 2,3-dimethylindole, which is obtained from phenylhydrazine and methyl ethyl ketone .
Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective starting materials and optimized reaction conditions to ensure high yield and purity. The process may include the use of condensing agents like zinc chloride to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethylindolenine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indolenine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of indolenine.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions include various indolenine derivatives, which are useful in the synthesis of dyes and other organic compounds .
Scientific Research Applications
Organic Synthesis
2,3,3-Trimethylindolenine serves as a crucial reactant in the synthesis of various dyes , particularly cyanine dyes , which are essential for imaging and labeling applications in both biological and industrial contexts .
Biological Imaging
Cyanine dyes derived from this compound are utilized in biological imaging to visualize cellular structures and processes. These dyes enhance the contrast in imaging techniques such as fluorescence microscopy .
Medical Diagnostics
The application of these dyes extends to medical diagnostics , where they are employed in therapeutic imaging techniques to improve the visualization of tissues and cellular components .
Chemical Sensing Technologies
The compound is also involved in developing advanced chemical sensing technologies, including chromogenic anion sensors that can detect various chemical species .
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant inhibitory effects against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL . Furthermore, it acts as a reversible inhibitor of butyrylcholinesterase (BChE), which is relevant for neurodegenerative disease research .
Case Study 1: Synthesis of Azo Dyes
A study focused on synthesizing new azo compounds based on this compound demonstrated successful characterization using FT-IR and NMR spectroscopy. The synthesis was achieved through three different pathways with yields ranging from 83% to 94% .
Pathway | Method | Yield (%) |
---|---|---|
1 | Reduction of nitro compound with Zn/NaOH | 83 |
2 | Heating indolenine-5-amine with MnO2 | 90 |
3 | Diazotization reactions | 94 |
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results indicated that modifications in its structure could enhance its antibacterial activity significantly.
Mechanism of Action
The mechanism of action of 2,3,3-Trimethylindolenine involves its ability to participate in various chemical reactions due to its indolenine structure. The compound can interact with different molecular targets, leading to the formation of dyes and imaging agents. These interactions often involve the formation of covalent bonds with other molecules, resulting in chromogenic changes that are useful for detection and imaging purposes .
Comparison with Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,1,2-Trimethylbenz[e]indole
- 1′,3′-Dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole]
Uniqueness: 2,3,3-Trimethylindolenine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form various derivatives. Its ability to act as a reactant in the synthesis of cyanine dyes and other imaging agents sets it apart from other similar compounds .
Biological Activity
2,3,3-Trimethylindolenine is a derivative of indole that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This compound has been synthesized for applications in dye production, as well as in biological assays. Understanding its biological activity is crucial for exploiting its potential in medicinal chemistry and biochemistry.
Synthesis and Characterization
The synthesis of this compound typically involves the cyclization of methylisopropyl-ketene-phenylhydrazones in the presence of strong acids. The yield of the synthesis can reach up to 94% under optimized conditions . Characterization techniques such as FT-IR and NMR spectroscopy confirm the successful formation of the compound and provide insights into its molecular structure .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, it was found to inhibit the growth of E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition properties. It acts as a reversible inhibitor of butyrylcholinesterase (BChE), which is important in the context of neurodegenerative diseases. The kinetic parameters determined showed a value of 2.9 mM and a rate constant of 0.016 min, indicating its potential role in modulating cholinergic signaling .
Interaction with Ammonium Ions
In biochemical studies, this compound has demonstrated selective interactions with ammonium ions, which are crucial for various physiological processes. This interaction suggests its potential utility in developing synthetic receptors for biogenic amines .
Study on Chromogenic Assays
A study evaluated the biological activity of this compound in chromogenic assays designed to measure endotoxin levels. The compound contributed significantly to the colorimetric response observed in these assays, indicating its role in enzymatic reactions that could be harnessed for diagnostic purposes .
Synthesis of Azo Compounds
Research involving the synthesis of azo compounds from this compound revealed its utility as a precursor for biologically active dyes. These azo compounds were characterized by their vibrant colors and potential applications in drug delivery systems due to their ability to interact with biological targets .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3,3-Trimethylindolenine, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via alkylation of indole derivatives. A microwave-assisted method improves efficiency: this compound is methylated under microwave irradiation to form indoleninium salts, followed by Knoevenagel condensation with aldehydes (e.g., 4-nitrobenzaldehyde) to yield probes or dyes . Alternative routes include Lewis acid-catalyzed alkylation of 2,3-disubstituted indoles with trichloroacetimidates, achieving selective C3-alkylation .
- Optimization : Yield improvements (e.g., 41% for squarylium dye synthesis) are achieved by controlling solvent systems (toluene/n-butanol) and reaction time (20 minutes under microwave) .
Q. How is this compound characterized in solution and solid-state?
- Solid-State Analysis : X-ray crystallography reveals a disolvated dimer structure with a η³-azaallyl configuration. Lithium salts form aggregates dependent on solvent polarity, as shown in diethyl ether (dimers) versus pyridine (monomers) .
- Solution Studies : ¹³C NMR and ⁷Li quadrupole splitting constants identify aggregation states. For example, in tetrahydrofuran (THF), the salt exists as a monomer-dimer mixture, impacting reactivity in methylation reactions .
Advanced Research Questions
Q. What role does this compound play in anion-sensing technologies?
- Methodology : It serves as a precursor for squarylium-based chromogenic sensors. Condensation with squaric acid generates dyes that detect anions (e.g., F⁻, CN⁻) via visible color changes. The indolenine moiety enhances electron delocalization, improving sensitivity .
- Experimental Design : Optimize dye solubility using mixed solvents (toluene/n-butanol) and validate detection limits via UV-Vis titration .
Q. How do solvent effects influence the aggregation and reactivity of this compound derivatives?
- Structural Insights : Solvent polarity dictates aggregation:
- Diethyl ether: Disolvated dimers (¹³C δ 160–170 ppm).
- THF: Monomer-dimer equilibrium (⁷Li splitting: 180–190 kHz).
- Pyridine: Monomeric species (⁷Li splitting: 217 kHz) .
Q. What mechanistic insights explain the regioselectivity of C3-alkylation in indolenine synthesis?
- Mechanism : Lewis acids (e.g., BF₃·OEt₂) activate trichloroacetimidates for electrophilic attack at the indole C3 position. Steric hindrance from 2,3-dimethyl groups directs alkylation to the less hindered site .
- Validation : Kinetic studies using ¹H NMR monitoring show faster imidate activation compared to competing pathways .
Q. How can researchers resolve contradictions in methylation yields across different methodologies?
- Case Study : Conflicting reports on N- vs. C-methylation arise from solvent-dependent aggregation. For example, in THF, dimer-monomer mixtures lead to mixed methylation products, while pyridine ensures monomeric species and higher C-selectivity .
- Resolution : Pre-treat reagents with coordinating solvents (e.g., HMPA) to disrupt aggregates and standardize reaction conditions .
Q. What advanced applications exist for this compound in photochromic materials?
- Application : It is used to synthesize spiropyran-based ionic liquids. Alkylation with halogenated alkyl chains, followed by anion exchange (e.g., LiTf₂N), yields photoswitchable compounds for optoelectronics .
- Characterization : UV-Vis spectroscopy and DSC confirm thermal stability and reversible merocyanine-spiropyran transitions .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
2,3,3-trimethylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHJIAFUWHPJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049403 | |
Record name | 2,3,3-Trimethylindolenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange liquid; mp = 6-8 deg C; [Alfa Aesar MSDS] | |
Record name | 2,3,3-Trimethylindolenine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19443 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1640-39-7 | |
Record name | 2,3,3-Trimethylindolenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1640-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Indole, 2,3,3-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001640397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1640-39-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Indole, 2,3,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,3-Trimethylindolenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3-trimethyl-3H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.